REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([N+:16]([O-:18])=[O:17])[C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([Br:15])=[CH:9][CH:8]=3.[CH3:19]I.[H-].[Na+]>CS(C)=O.CCCCC>[Br:1][C:2]1[CH:3]=[C:4]([N+:16]([O-:18])=[O:17])[C:5]2[N:6]([CH3:19])[C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][C:10]([Br:15])=[CH:9][CH:8]=3 |f:2.3|
|
Name
|
|
Quantity
|
3.56 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=2NC3=CC=C(C=C3C2C1)Br)[N+](=O)[O-]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried under N2
|
Type
|
ADDITION
|
Details
|
added rapidly to the DMSO solution
|
Type
|
ADDITION
|
Details
|
Addition of 0.25 g of NaH
|
Type
|
ADDITION
|
Details
|
Methanol (200 ml) was added cautiously
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
FILTRATION
|
Details
|
The product was recovered by filtration
|
Type
|
WASH
|
Details
|
washed with 25 ml of methanol, 10×25 ml of water, 25 ml of methanol and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=2N(C3=CC=C(C=C3C2C1)Br)C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |